Fluo-3

Vue d'ensemble

Description

Fluo-3 is a fluorescence indicator of intracellular calcium (Ca2+), developed by Roger Y. Tsien . It is used to measure Ca2+ inside living cells in flow cytometry, and confocal laser scanning microscopy using visible light excitation . It is essentially nonfluorescent, but upon binding of Ca2+, its fluorescence increases sharply with an emission maximum at 525 nm .

Synthesis Analysis

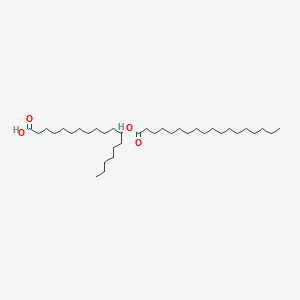

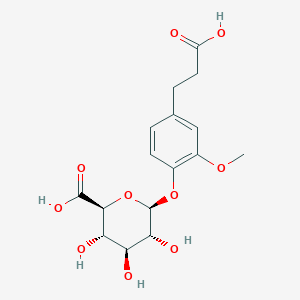

Fluo-3 is derived from the calcium chelator BAPTA . The salts of Fluo-3 are unable to penetrate cells, but loading can be achieved using its acetoxymethyl (AM) ester derivative . Once inside the cell, unspecific esterases cleave the ester, effectively trapping Fluo-3 .Molecular Structure Analysis

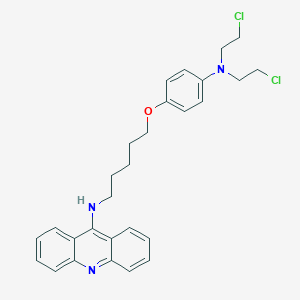

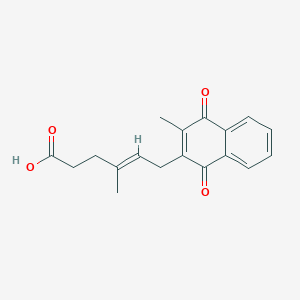

The chemical formula of Fluo-3 is C36H30Cl2N2O13 . The molecular weight is 769.54 g/mol . The IUPAC name is 2,2’-{[2-(2-{2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl]azanediyl}diacetic acid .Chemical Reactions Analysis

Fluo-3 has been used to image the spatial dynamics of Ca2+ signaling, in flow cytometry experiments involving photoactivation of caged chelators, second messengers, and neurotransmitters .Physical And Chemical Properties Analysis

Fluo-3 has a molar mass of 769.54 g/mol . The absorption maximum (Ca2±bound) is at 506 nm, and the emission maximum (Ca2±bound) is at 526 nm . The fluorescence intensity increase on Ca2+ binding is typically >100-fold .Applications De Recherche Scientifique

Ca(2+) Physiology Studies : Fluo-3 is used in studying calcium physiology, and its properties can change when loaded into cells (Hagen et al., 2011).

Cell Calcium Studies : It is widely used to study cell calcium. Specifically, techniques such as cold loading and room temperature de-esterification treatment yield brighter nuclei in adherent cells, which aids in better visualization and study of cellular processes (Meng et al., 2014).

Enzyme and Protein Studies : Fluo-3, as a fluorescent spectroscopy tool, is used in the study of enzymes and proteins. This application is fundamental across various fields including biological sciences, physical and organic chemistry, and technical innovations (Kanaoka, 1977).

Monitoring Calcium Concentration : It is used to monitor calcium concentration in the cytoplasm and nucleus of various cells. The fluorescence properties of Fluo-3 are altered by the nuclear environment, providing vital data on cellular function (Perez-Terzic et al., 1997).

Mitochondrial Matrix Ionized Calcium : It serves as an effective probe for evaluating the concentration and kinetics of change of mitochondrial matrix ionized calcium, crucial for understanding mitochondrial function and health (Saavedra-Molina et al., 1990).

Calcium Transients in Muscle Fibers : Fluo-3 is employed to monitor calcium transients during contraction and relaxation in muscle fibers, such as those in frogs, providing insights into muscle physiology and pathophysiology (Caputo et al., 1994).

Measuring Cytosolic Ca2+ in Cells : It is used to measure cytosolic calcium in various cell types like platelets and neutrophils. Fluo-3 has advantages over other indicators like fura-2 due to its higher dissociation constant and longer excitation wavelength, making it suitable for specific applications (Merritt et al., 1990).

Living Plant Cell Studies : Employing Fluo-3 and laser-scanning confocal microscopy, scientists can visualize Ca2+ dynamics in living plant cells. This method is instrumental in studying the roles of cations in plant cell physiology (Williams et al., 1990).

Mécanisme D'action

Fluo-3 is an essentially nonfluorescent compound, but upon binding of Ca2+, its fluorescence increases sharply . This large change in fluorescence, coupled with a good yield of photons, provides very high contrast, which allowed the detection of microscopic Ca2+ release events inside cells called "Calcium sparks" .

Safety and Hazards

Fluo-3 should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Fluo-3, along with other fluorescent indicators, continues to be a powerful tool in chemical biology, particularly in the study of calcium signaling events in the context of live cell imaging . Its specific properties enable researchers to investigate the time-resolved dynamics of intracellular signal transduction in a diverse range of cells .

Relevant Papers Fluo-3 has been discussed in various papers. For instance, it has been used in in vitro and ex vivo experiments to analyze the role of calcium mobilizations in cell-cell communication and coordinated cellular motility in the context of wound healing . Another paper discusses the syntheses and biological applications of fluorescent probes, including Fluo-3 .

Propriétés

IUPAC Name |

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLGRUXZXMRXGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)O)Cl)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923941 | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

769.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluo-3 | |

CAS RN |

123632-39-3 | |

| Record name | N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123632-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluo-3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123632393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluo 3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUO-3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23D4W0B50Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

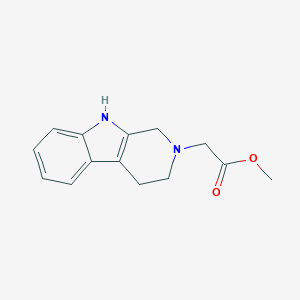

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)

![3-[2-chloro-7-(methoxymethoxy)phenothiazin-10-yl]-N,N-dimethylpropan-1-amine](/img/structure/B49252.png)